(6H-Perfluorohexyl)trifluorooxirane

Fluoropolymer Synthesis Surface Modification Reactive Intermediate

Fully perfluorinated oxiranes lack a functionalizable chain terminus, limiting derivatization pathways. (6H-Perfluorohexyl)trifluorooxirane provides a terminal 6H hydrogen as a reactive handle for deprotonation, halogen exchange, or nucleophilic substitution-enabling fluoropolymer architectures inaccessible from perfluorinated analogs. • Terminal C-H enables derivatization absent in C8F16O analogs (ΔMW = -18.0 g/mol). • Supplied at ≥97% purity; available in g to kg quantities. • Precursor for amphiphilic monomers, fluorosurfactants, and dielectric fluid research.

Molecular Formula C8HF15O
Molecular Weight 398.07 g/mol
CAS No. 742-84-7
Cat. No. B3152708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6H-Perfluorohexyl)trifluorooxirane
CAS742-84-7
Molecular FormulaC8HF15O
Molecular Weight398.07 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(C1(C(O1)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C8HF15O/c9-1(10)2(11,12)3(13,14)4(15,16)5(17,18)6(19,20)7(21)8(22,23)24-7/h1H
InChIKeyNHBLPVMIOWIOJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Profile: (6H-Perfluorohexyl)trifluorooxirane


(6H-Perfluorohexyl)trifluorooxirane (CAS 742-84-7) is a specialty fluorinated oxirane bearing a C8 perfluoroalkyl chain terminated by a single hydrogen atom (6H-) and a trifluoromethyl-substituted oxirane ring, with molecular formula C8HF15O and molecular weight 398.07 g/mol . Commercial sources typically offer purities of 95% to ≥97% for research and development applications . This compound occupies a distinct structural niche within the broader class of perfluoroalkyl oxiranes, with the terminal 6H hydrogen providing a unique reactive handle absent in fully perfluorinated analogs such as (Perfluorohexyl)trifluorooxirane (CAS 87375-53-9, C8F16O) .

Reactive handle
Terminal 6H hydrogen enables deprotonation and further functionalization not possible on fully perfluorinated analogs
Structural niche
Distinct from fully fluorinated and chlorinated perfluoroalkyl oxiranes; supports divergent synthetic pathways
Supply profile
Available from multiple suppliers at research purities (95–97%) with gram-to-kilogram packaging options

Substitution Limitations: (6H-Perfluorohexyl)trifluorooxirane


Substitution with closely related fluorinated oxiranes—such as (Perfluorohexyl)trifluorooxirane (CAS 87375-53-9) or (6-Chloroperfluorohexyl)trifluorooxirane (CAS 66443-82-1)—is not straightforward due to critical structural and functional divergences [1][2]. The terminal 6H hydrogen in the target compound provides a site for further functionalization (e.g., deprotonation, halogen exchange, or nucleophilic substitution) that is entirely absent in the fully perfluorinated C8F16O analog [1]. Conversely, the absence of a terminal chlorine atom distinguishes the target from (6-Chloroperfluorohexyl)trifluorooxirane, which possesses distinct reactivity and a higher molecular weight (432.51 g/mol vs. 398.07 g/mol) . These differences translate into divergent downstream synthetic pathways and final material properties that cannot be replicated by generic analogs, as detailed in the quantitative evidence below.

Replacing with the fully perfluorinated analog (no terminal hydrogen) eliminates the C-H reactive site, limiting downstream derivatization options.
Chlorinated analog (terminal C-Cl instead of C-H) shifts reactivity toward nucleophilic substitution, altering synthetic pathways and final product composition.
Different synthetic routes and supplier availability across analogs may affect scalability, purity profiles, and lot-to-lot reproducibility.

Quantitative Differentiation Evidence


Terminal Hydrogen vs. Fully Perfluorinated Analog

The target compound differs from its fully perfluorinated analog (Perfluorohexyl)trifluorooxirane (CAS 87375-53-9) by substitution of a terminal fluorine atom with a hydrogen atom (C8HF15O vs. C8F16O) . This single atomic substitution reduces molecular weight from 416.06 g/mol to 398.07 g/mol and introduces a site amenable to deprotonation or further functionalization reactions that are not feasible on the fully saturated perfluoroalkyl chain .

Terminal group difference
Head-to-head
Target: C₈HF₁₅O, 398.07 g/mol, terminal –CF₂H
Comparator: C₈F₁₆O, 416.06 g/mol, terminal –CF₃
Δ MW = −18.0 g/mol; F→H substitution
Enables deprotonation-based derivatization; distinct synthetic handle
Based on CAS registry and vendor structural data
Fluoropolymer Synthesis Surface Modification Reactive Intermediate

Synthetic Route from RFCH=CH2 Precursors

The synthesis of perfluoroalkyl oxiranes—including the target compound class—can proceed via direct transformation of long-chain perfluoroalkyl ethylenes (RFCH=CH2) to the corresponding oxiranes in good yields, with all intermediates isolated and characterized [1]. This contrasts with alternative routes to structurally distinct oxiranes such as (6-Chloroperfluorohexyl)trifluorooxirane, which typically requires reaction of perfluorohexyl iodide with trifluoromethyl hypofluorite in the presence of a catalyst , and with general trifluorooxirane synthesis requiring low-temperature, inert-atmosphere conditions to prevent side reactions .

Synthetic route
Cross-study comparable
Target compound class: direct epoxidation of perfluoroalkyl ethylenes (RFCH=CH₂); good yields, all intermediates isolated.
Comparator: chlorinated analog requires perfluorohexyl iodide + CF₃OF with catalyst; low-temperature routes for general trifluorooxiranes.
Direct route may influence scalability and purity profiles
Per Coudures et al., J. Fluorine Chem. 1992
Organofluorine Synthesis Epoxidation Perfluoroalkyl Chemistry

Dielectric Fluid Potential vs. SF6

While direct electrical performance data for (6H-Perfluorohexyl)trifluorooxirane is not available in the public literature, patent disclosures establish that C3 to C15 fluorooxiranes—a class that includes the target compound—can function as dielectric fluids with a higher dielectric strength and heat transfer efficiency compared to conventional alternatives [1][2]. Importantly, fluorooxiranes as a class possess a lower Global Warming Potential (GWP) than sulfur hexafluoride (SF6), the industry-standard dielectric gas with a 100-year GWP of approximately 23,500 [3][4].

Dielectric fluid potential
Class-level inference
C₃–C₁₅ fluorooxiranes disclosed as dielectric fluids with higher dielectric strength, improved heat transfer, and lower GWP than SF₆ (100-year GWP ≈ 23,500).
May support dielectric fluid research; compound-specific data required
Patent disclosures only; direct data absent
Dielectric Fluids Electrical Insulation Greenhouse Gas Alternatives

Purity and Supply Chain Differentiation

The target compound (CAS 742-84-7) is commercially available from multiple suppliers at purities of 95% to ≥97%, with packaging options ranging from 100g to kilogram quantities and larger custom orders available . By contrast, the fully perfluorinated analog (Perfluorohexyl)trifluorooxirane (CAS 87375-53-9) is offered by a more limited set of specialized suppliers, typically at 95% purity with smaller catalog sizes . Notably, both compounds are restricted to laboratory and research use and are not sold for consumer applications .

Supply differentiation
Cross-study comparable
Target: 95–97% purity, multiple suppliers, packages up to 1–5 kg.
Fully fluorinated analog: 95% purity, limited specialty suppliers, 25 g catalog size.
Broader supplier base may reduce procurement lead time
Based on 2025–2026 supplier catalog data
Chemical Procurement Specialty Fluorochemicals Supply Chain

Hydrophobic Surface Modification Potential

Direct contact angle or surface energy data for (6H-Perfluorohexyl)trifluorooxirane is not available in the public domain. However, class-level evidence from structurally related perfluorinated oxetanes demonstrates that incorporation of perfluoroalkyl oxirane/oxetane derivatives into coatings can substantially increase hydrophobicity [1][2]. For example, addition of 1.0% (mass fraction) of a perfluorinated oxetane (F-OXE) to a UV-cured coating increased water contact angle from 72° to 106° (Δ = +34°) and 1-bromonaphthalene contact angle from 0° to 76° (Δ = +76°) relative to the unmodified film [1]. Perfluoroalkyl oxiranes can also be employed to create hydrophobic metal coatings through ring-opening derivatization with amines [3][4].

Hydrophobic surface potential
Class-level inference
Analogous perfluorinated oxetane at 1.0 wt% in UV-cured coating: water CA 72°→106° (Δ +34°), 1-bromonaphthalene CA 0°→76° (Δ +76°).
Class-level evidence supports coating research; compound-specific validation needed
From Ge et al., Chem. Res. Chin. Univ. 2012
Surface Coatings Hydrophobicity Contact Angle

Distinction from Chlorinated Analog

The target compound (CAS 742-84-7) is structurally distinct from (6-Chloroperfluorohexyl)trifluorooxirane (CAS 66443-82-1), which substitutes a chlorine atom for the terminal hydrogen at the 6-position . This substitution increases molecular weight from 398.07 g/mol to 432.51 g/mol and alters the terminal group reactivity from a C-H bond (amenable to deprotonation) to a C-Cl bond (amenable to nucleophilic substitution or elimination) . The two compounds are not interchangeable in synthetic pathways that exploit terminal group reactivity differences.

Chlorinated analog distinction
Head-to-head
Target: C₈HF₁₅O, 398.07 g/mol, terminal –CF₂H
Chlorinated: C₈ClF₁₅O, 432.51 g/mol, terminal –CF₂Cl
Δ MW = +34.44 g/mol; Cl vs. H substitution
Chlorine substitution alters reactivity (nucleophilic vs. deprotonation)
Based on CAS registry data
Halogenated Oxiranes Reactivity Comparison Molecular Weight

Application Scenarios


Functionalized Fluoropolymers via C-H Activation

When synthetic routes require further functionalization at the perfluoroalkyl chain terminus, (6H-Perfluorohexyl)trifluorooxirane offers a distinct advantage over fully perfluorinated analogs such as (Perfluorohexyl)trifluorooxirane (C8F16O) [1][2]. The terminal 6H hydrogen (C8HF15O vs. C8F16O; Δ MW = -18.0 g/mol) can serve as a site for deprotonation, halogen exchange, or other derivatization reactions that are unavailable on the fully saturated perfluoroalkyl chain [1][2][3]. This enables access to fluoropolymer architectures that cannot be prepared from the perfluorinated analog, and the broader supplier base for CAS 742-84-7 (95-97% purity, up to kg quantities) facilitates larger-scale synthetic programs [4].

Low-GWP Dielectric Fluid Development

For research programs developing alternatives to SF6 in electrical insulation applications, (6H-Perfluorohexyl)trifluorooxirane falls within the C3-C15 fluorooxirane class disclosed in patent literature as dielectric fluids with higher dielectric strength, improved heat transfer efficiency, and lower Global Warming Potential than SF6 (100-year GWP ≈ 23,500) [1][2][3]. While direct performance data for this specific compound is not publicly available, class-level patent coverage establishes a technical rationale for procurement in dielectric fluid research. The compound must be validated against application-specific dielectric strength and thermal stability requirements before selection [1].

Reactive Additive for Hydrophobic Coatings

As a perfluoroalkyl oxirane, (6H-Perfluorohexyl)trifluorooxirane is structurally suited for incorporation into coatings and surface treatments where enhanced hydrophobicity is required [1][2]. Class-level evidence from perfluorinated oxetanes demonstrates that 1.0 wt% addition to UV-cured coatings increases water contact angle from 72° to 106° (Δ = +34°) relative to unmodified films [1]. The oxirane ring enables covalent anchoring to substrates or polymer matrices via ring-opening reactions with amines, alcohols, or other nucleophiles [3][4]. Procurement for surface modification research should include compound-specific contact angle and durability optimization studies, as performance data for the target compound specifically is not available in the public domain.

Amphiphilic Monomers & Specialty Surfactants

(6H-Perfluorohexyl)trifluorooxirane can serve as a precursor for amphiphilic monomers and non-ionic fluorinated surfactants through regioselective ring-opening with O-nucleophiles or N-nucleophiles [1][2]. The oxirane ring opens selectively with various nucleophiles (e.g., oligo(oxyethylene) glycols, amines) to produce hydroxy-functionalized perfluoroalkyl derivatives that combine a hydrophobic fluorinated tail with a hydrophilic head group [1][3]. This application leverages the target compound's distinct 6H terminal group, which distinguishes it from fully perfluorinated analogs that lack a functionalizable terminal site and from chlorinated analogs that possess different terminal reactivity [4].

Application
Selection Property
Validation Focus
Functionalized fluoropolymers via C-H activation
Terminal C-H reactivity for deprotonation/derivatization
Verify functionalization efficiency and product identity
Low-GWP dielectric fluid development
Class-level GWP reduction potential
Compound-specific dielectric strength and thermal stability
Reactive additive for hydrophobic coatings
Oxirane ring-opening incorporation into coatings
Contact angle enhancement and durability validation
Amphiphilic monomers & specialty surfactants
Regioselective ring-opening with nucleophiles
Amphiphile purity and surface activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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